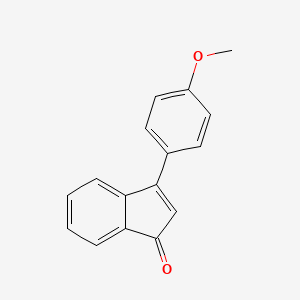

1H-Inden-1-one, 3-(4-methoxyphenyl)-

Beschreibung

1H-Inden-1-one, 3-(4-methoxyphenyl)- is an indenone derivative characterized by a bicyclic indenone core substituted with a 4-methoxyphenyl group at the 3-position. Its molecular formula is C₁₆H₁₄O, and it bears the CAS registry number 38199-92-7 . Indenones are structurally significant due to their conjugated ketone system and aromaticity, which enable diverse applications in organic synthesis and materials science.

Eigenschaften

CAS-Nummer |

705255-91-0 |

|---|---|

Molekularformel |

C16H12O2 |

Molekulargewicht |

236.26 g/mol |

IUPAC-Name |

3-(4-methoxyphenyl)inden-1-one |

InChI |

InChI=1S/C16H12O2/c1-18-12-8-6-11(7-9-12)15-10-16(17)14-5-3-2-4-13(14)15/h2-10H,1H3 |

InChI-Schlüssel |

ABYLEGXNLHXSHN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Superacid-Catalyzed Cyclization

Triflic acid (TfOH) efficiently catalyzes the cyclization of 3-(4-methoxyphenyl)propionic acid in dichloromethane (CH₂Cl₂). Under microwave irradiation (80°C, 60 min), quantitative conversion to 3-(4-methoxyphenyl)-1H-inden-1-one is achieved. Key advantages include:

Comparison of Non-Conventional Techniques

Source evaluates microwave (MW), ultrasound (US), and Q-tube™ reactors for Friedel-Crafts acylation:

| Method | Conditions | Time | Yield |

|---|---|---|---|

| Microwave | 80°C, CH₂Cl₂, TfOH | 60 min | 99% |

| Ultrasound | 25°C, CH₂Cl₂, 6 eq TfOH | 120 min | 95% |

| Q-tube™ | 150°C, toluene, TfOH | 30 min | 85% |

Microwave irradiation offers the highest efficiency, while ultrasound enables lower temperatures at the cost of increased catalyst loading.

Suzuki–Miyaura Coupling/Petasis Condensation

A sequential Suzuki–Miyaura coupling and Petasis cyclization strategy enables modular indenone synthesis. Source demonstrates this using 1,2-bis(boronates):

- Suzuki Coupling : Aryl boronic esters react with halides to form biaryl intermediates.

- Petasis Cyclization : Acid-mediated cyclization yields 1-aminoindenes, which are oxidized to indenones.

Key Steps and Conditions

- Catalyst : Pd(PPh₃)₄ (2 mol%).

- Base : K₂CO₃ in THF/H₂O (3:1).

- Oxidation : MnO₂ in CH₂Cl₂ (rt, 12 h) converts 1-aminoindenes to indenones.

- Yield : 70–85% over two steps.

This method is highly tunable for diverse substituents but requires rigorous control over oxidation conditions to avoid over-oxidation.

Radical Alkylation/5-Exo-Trig Cyclization

Source introduces a radical-based approach using biaryl ynones and 1,4-dihydropyridines (DHPs):

- Radical Initiation : Na₂S₂O₈ generates alkyl radicals from DHPs.

- Cyclization : Radicals undergo 5-exo-trig cyclization with ynones to form indenones.

Reaction Optimization

| Substrate | Conditions | Yield |

|---|---|---|

| Biaryl ynone + DHP | Na₂S₂O₈, MeCN, 60°C | 78% |

This method avoids transition metals, making it environmentally favorable.

Claisen-Schmidt Condensation

Aldol-like condensation between 1-indanones and aryl aldehydes under basic conditions provides access to α,β-unsaturated indenones. Source details this for analogous structures:

Procedure

- Base : KOH (10% aqueous) or NaOH in ethanol.

- Reaction : 5,6-Dimethoxy-1-indanone + 4-methoxybenzaldehyde → 3-(4-methoxyphenyl)-1H-inden-1-one.

- Workup : Recrystallization from ethanol.

| Base | Solvent | Time | Yield |

|---|---|---|---|

| KOH | H₂O | 3 h | 98% |

| NaOH | EtOH | 12 h | 67% |

KOH in water achieves near-quantitative yields due to superior solubility and reactivity.

Hydrogenation of Propargyl Alcohols

Propargyl alcohols serve as precursors via hydrogenation-cyclization sequences. Source outlines:

Challenges

- Selectivity : Over-hydrogenation or polymerization risks require precise pressure control (2–3 atm H₂).

- Yield : 65–75% over three steps.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | TfOH | 80°C | 99% | High |

| Suzuki/Petasis | Pd(PPh₃)₄ | 25–80°C | 85% | Moderate |

| Radical Cyclization | Na₂S₂O₈ | 60°C | 78% | High |

| Claisen-Schmidt | KOH | 25–30°C | 98% | High |

| Hydrogenation | PtO₂/H₂ | 80°C | 75% | Low |

The Friedel-Crafts and Claisen-Schmidt methods are optimal for large-scale synthesis, while radical cyclization offers a metal-free alternative.

Analyse Chemischer Reaktionen

1H-Inden-1-on, 3-(4-Methoxyphenyl)- durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Carbonsäuren oder Ketonen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators in Alkohole oder Alkane umwandeln.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

1H-Inden-1-on, 3-(4-Methoxyphenyl)- hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.

Medizin: Es werden Forschungen betrieben, um sein Potenzial als Therapeutikum aufgrund seiner Fähigkeit zur Interaktion mit verschiedenen biologischen Zielmolekülen zu untersuchen.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen industriellen Chemikalien verwendet.

Wirkmechanismus

Der Mechanismus, durch den 1H-Inden-1-on, 3-(4-Methoxyphenyl)- seine Wirkungen ausübt, beinhaltet seine Interaktion mit molekularen Zielmolekülen wie Enzymen und Rezeptoren. Die Verbindung kann bestimmte Signalwege hemmen oder aktivieren, was zu den beobachteten biologischen Aktivitäten führt. Zum Beispiel können seine entzündungshemmenden Wirkungen auf die Hemmung proinflammatorischer Enzyme zurückzuführen sein .

Wirkmechanismus

The mechanism by which 1H-Inden-1-one, 3-(4-methoxyphenyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological activities. For example, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and NMR Trends

highlights two indenones with 4-methoxyphenyl groups:

2-(4-Methoxyphenyl)-3-p-tolyl-1H-inden-1-one (3af’) : NMR data align with literature, confirming regioselectivity in rhodium-catalyzed cycloadditions .

2,3-Bis(4-methoxyphenyl)-1H-inden-1-one (3ag) : The dual 4-methoxyphenyl substitution results in distinct upfield shifts in ¹H NMR due to enhanced electron density .

Comparatively, 1H-Inden-1-one, 3-(4-methoxyphenyl)- lacks additional aryl substituents, simplifying its NMR profile. Its ¹H NMR would exhibit characteristic signals for the methoxy group (~3.8 ppm) and aromatic protons (~6.8–7.5 ppm), similar to analogues in .

Functional Group Modifications

- Hydroxy and Amino Derivatives: describes 4-amino-2,3-dihydro-5-hydroxy-6-methoxy-2-methyl-1H-inden-1-one, synthesized with an 82% yield.

- Halogenated Analogues: Bromine-substituted indenones (e.g., 3-bromo-6-hydroxy-2-(4-hydroxyphenyl)-4-methoxy-1H-inden-1-one, CAS 594816-76-9) show altered electronic properties, with bromine introducing steric bulk and electron-withdrawing effects that may influence reactivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.